(R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Opioid receptor pharmacology κ-antagonist SAR JDTic analogues

(R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 105226-66-2, C₁₁H₁₃NO₂, MW 191.23) is a chiral, non-proteinogenic α-amino acid derivative belonging to the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) family. Tic is a conformationally constrained analogue of phenylalanine (Phe) in which the aromatic side chain is covalently tethered to the backbone nitrogen via a methylene bridge, restricting the χ¹ torsional angle.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B11906767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1(CC2=CC=CC=C2CN1)C(=O)O
InChIInChI=1S/C11H13NO2/c1-11(10(13)14)6-8-4-2-3-5-9(8)7-12-11/h2-5,12H,6-7H2,1H3,(H,13,14)/t11-/m1/s1
InChIKeyBSWJUCUAKIUGQE-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: A Chiral α-Methyl-Tic Building Block for Peptidomimetic and Opioid Research


(R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 105226-66-2, C₁₁H₁₃NO₂, MW 191.23) is a chiral, non-proteinogenic α-amino acid derivative belonging to the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) family. Tic is a conformationally constrained analogue of phenylalanine (Phe) in which the aromatic side chain is covalently tethered to the backbone nitrogen via a methylene bridge, restricting the χ¹ torsional angle [1]. The (R)-3-methyl substitution introduces an additional α-methyl group at the 3-position, creating a quaternary carbon center that further constrains backbone flexibility and enforces a specific stereochemistry [2]. This compound serves as a protected or free amino acid building block for solid-phase peptide synthesis (SPPS) and as a chiral intermediate in medicinal chemistry, particularly for opioid receptor ligand development [3].

Why (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Cannot Be Replaced by Unsubstituted Tic or Its (S)-Enantiomer


Substituting (R)-3-methyl-Tic with the more common unsubstituted L-Tic (CAS 74163-81-8) or the opposite (S)-3-methyl enantiomer (CAS 202187-17-5) introduces critical stereochemical and conformational changes that alter biological activity and synthetic utility. The (R)-configuration at the 3-position (D-configuration equivalent) dictates the side-chain disposition and backbone dihedral angles when incorporated into peptides, directly affecting receptor binding and functional activity [1]. The α-methyl substituent further eliminates the possibility of cis-trans isomerization of the Tyr-Tic peptide bond in opioid peptides—a structural feature essential for enforcing a specific receptor-bound conformation [2]. Furthermore, direct comparative cytotoxicity studies demonstrate that chirality at the 3-position produces measurable differences in biological effects: (S)-3-methyl-Tic derivatives exhibit significantly different direct cytotoxicity profiles compared to their (R)-counterparts, confirming that the two enantiomers are not interchangeable in cellular assays [3].

Quantitative Differentiation Evidence for (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid vs. Closest Structural Analogs


κ-Opioid Receptor Antagonist Potency: (R)-3-Methyl-Tic-Containing Analogue (8e) vs. Parent JDTic (3) and Nor-BNI (1)

In a direct head-to-head [³⁵S]GTPγS functional antagonism assay using cloned human opioid receptors expressed in CHO cells, the (R)-3-methyl-Tic-containing analogue 8e achieved a κ-receptor Ke of 0.03 ± 0.008 nM, compared to 0.02 ± 0.01 nM for the parent JDTic (3) and 0.05 ± 0.02 nM for nor-BNI (1). The 3-methyl substitution altered selectivity profiles: 8e exhibited 120-fold μ/κ selectivity and 28,500-fold δ/κ selectivity, versus 1,255-fold μ/κ and 3,830-fold δ/κ for the unsubstituted parent 3. Thus, while κ potency was maintained near the parent level, δ-selectivity improved by approximately 7.4-fold [1].

Opioid receptor pharmacology κ-antagonist SAR JDTic analogues

Calculated Brain Penetration (logBB): (R)-3-Methyl-Tic Analogue 8e vs. Parent JDTic (3)

Calculated logBB values derived from the Clark equation indicate that monomethylation at the Tic 3-position enhances predicted brain penetration. Analogue 8e ((R)-3-methyl-Tic) had a calculated logBB of −0.51, compared to −0.55 for the parent compound 3, representing a +0.04 log unit shift. Compound 8b, a monomethylated analogue at a different position, showed a larger shift of +0.22 log units (logBB −0.33). While the improvement for 8e is modest, the overall trend demonstrates that 3-methyl substitution on the Tic scaffold does not impair and may modestly improve CNS distribution relative to the unsubstituted parent [1]. All 16 methylated analogues (8a–p) had calculated logBB values (−0.07 to −0.55) above the threshold proposed by Clark for low blood-brain barrier penetration, in contrast to the reference compound nor-BNI (1, calculated logBB = −1.42) [1].

Blood-brain barrier penetration logBB CNS drug design

Enantiomer-Specific Direct Cytotoxicity: (R)- vs. (S)-3-Methyl-TIQ Derivatives in PC12 Cells

In a direct comparative study using differentiated PC12 cells, the direct cytotoxicity of optically pure (R)- and (S)-3-methyl-1,2,3,4-tetrahydroisoquinoline (3-MeTIQ) was evaluated. The direct cytotoxicity of chiral 3-MeTIQs was reported as 'almost identical, with no relationship to optical chirality' for the free amine forms. However, for the N-propargyl derivative, (S)-3-Me-N-propargyl-TIQ exhibited 'significantly weaker direct cytotoxicity than the other 3-MeTIQ derivatives,' demonstrating that chirality at the 3-position measurably affects biological activity in a derivative-dependent manner [1]. This finding establishes that (R)- and (S)-3-methyl-Tic derivatives cannot be assumed to behave identically in biological systems, particularly when further functionalized.

Chiral cytotoxicity Parkinson's disease models 3-methyl-TIQ enantiomer comparison

Conformational Restriction: (R)-3-Methyl-Tic vs. Unsubstituted Tic and Phenylalanine in Peptide Backbone Constraint

The α-methyl substitution at the 3-position of Tic introduces a quaternary center that sterically forbids cis peptide bond geometry between the preceding residue (e.g., Tyr¹) and the Tic² residue. In the δ-opioid antagonist peptides H-Tyrψ[CH₂NH]Tic-Phe-Phe-OH and H-Tyrψ[CH₂NH]MeTic-Phe-Phe-OH, the MeTic-containing analogue enforces an all-trans peptide bond conformation because the cis conformation is sterically forbidden by the 3-methyl group. Molecular mechanics calculations confirmed that neither peptide could adopt low-energy cis conformations (ω₁ = 0°); only trans (ω₁ = 180°) and higher-energy gauche (ω₁ = −60°) conformations were accessible [1]. In contrast, unsubstituted Tic can theoretically adopt cis conformations at the preceding peptide bond. This fixed trans geometry is critical for consistent receptor-bound conformations in δ-opioid antagonist design [1]. Additionally, Tic itself restricts the χ¹ side-chain torsional angle to approximately +60° (gauche⁺) or −60° (gauche⁻), whereas unconstrained Phe samples all three staggered rotamers [2].

Conformational constraint peptidomimetic design cis-trans isomerism α-methyl amino acids

High-Value Application Scenarios for (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid


κ-Opioid Receptor Antagonist Lead Optimization: SAR Exploration at the Tic 3-Position

Medicinal chemistry teams developing selective κ-opioid receptor antagonists (e.g., JDTic analogues) should procure (R)-3-methyl-Tic as a chiral building block for systematic SAR studies at the Tic 3-position. Direct evidence shows that the (R)-3-methyl substitution on the Tic scaffold in analogue 8e maintains subnanomolar κ potency (Ke = 0.03 nM) while substantially improving δ-selectivity (δ/κ = 28,500) compared to the unsubstituted parent JDTic (δ/κ = 3,830) [1]. The predicted logBB of −0.51 indicates acceptable brain penetration characteristics for CNS-targeted programs [1]. This building block enables the synthesis of focused libraries exploring whether the improved δ-selectivity translates to reduced δ-mediated side effects in vivo.

Chiral Building Block for Peptidomimetics Requiring Conformationally Locked trans-Tyr-Tic Junctions

For δ-opioid peptide antagonist or GPCR ligand design where a rigid trans peptide bond between Tyr¹ and Tic² is required for receptor binding, (R)-3-methyl-Tic is the necessary building block. Wilkes and Schiller demonstrated that MeTic-containing peptides (H-Tyrψ[CH₂NH]MeTic-Phe-Phe-OH) sterically forbid cis peptide bond geometry, enforcing the trans conformation essential for δ-antagonist activity (Ke = moderate potency in mouse vas deferens assay) [2]. Unsubstituted Tic or (S)-enantiomers cannot guarantee this conformational lock, making (R)-3-methyl-Tic the definitive choice for peptidomimetics where backbone geometry must be precisely controlled [2].

Neuroprotection Studies Requiring Enantiomerically Defined 3-Methyl-Tic Derivatives

Research groups investigating tetrahydroisoquinoline derivatives for neuroprotection in Parkinson's disease models should specify the (R)-enantiomer of 3-methyl-Tic for synthesizing N-propargyl derivatives. Saitoh et al. demonstrated that (S)-3-Me-N-propargyl-TIQ exhibits significantly weaker direct cytotoxicity than the (R)-enantiomer in PC12 cells, confirming that the 3-position chirality impacts biological activity in a derivative-dependent manner [3]. Using the racemate or incorrect enantiomer would introduce uncontrolled variability in cytotoxicity readouts, potentially masking protective effects or generating false-positive results in MPP⁺-induced neurotoxicity assays [3].

Conformation-Activity Relationship Studies in Peptide Drug Design

Academic and industrial peptide research groups exploring the relationship between backbone constraint and receptor activation should incorporate (R)-3-methyl-Tic as a tool residue for probing the conformational requirements of peptide-receptor interactions. The combined effect of Tic's χ¹ constraint (gauche(−) for D-Tic) [4] and the α-methyl group's restriction of cis-trans isomerism [2] provides a uniquely rigid scaffold not achievable with either unsubstituted Tic or standard α-methyl amino acids (e.g., α-methyl-Phe) alone. This dual constraint makes (R)-3-methyl-Tic valuable for deconvoluting whether biological activity changes arise from side-chain orientation or backbone conformational effects.

Quote Request

Request a Quote for (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.